Bienvenue dans la boutique en ligne BenchChem!

(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Dopamine D4 receptor antipsychotic 3D-QSAR

(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 911223-02-4) is a chiral, enantiopure seven-membered N,O-heterocyclic building block featuring a Boc-protected 1,4-oxazepane core with a hydroxymethyl substituent at the (2S)-position. It has a molecular formula of C₁₁H₂₁NO₄, a molecular weight of 231.29 g/mol, a predicted density of 1.090±0.06 g/cm³, and a predicted boiling point of 337.8±27.0 °C.

Molecular Formula C11H21NO4
Molecular Weight 231.29
CAS No. 911223-02-4
Cat. No. B3058686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
CAS911223-02-4
Molecular FormulaC11H21NO4
Molecular Weight231.29
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCOC(C1)CO
InChIInChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
InChIKeyWBAQNCJUTMXJTK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 911223-02-4): Chiral 1,4-Oxazepane Building Block for Pharmaceutical R&D Procurement


(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 911223-02-4) is a chiral, enantiopure seven-membered N,O-heterocyclic building block featuring a Boc-protected 1,4-oxazepane core with a hydroxymethyl substituent at the (2S)-position. It has a molecular formula of C₁₁H₂₁NO₄, a molecular weight of 231.29 g/mol, a predicted density of 1.090±0.06 g/cm³, and a predicted boiling point of 337.8±27.0 °C . Its calculated LogP is 1.0047 with a topological polar surface area (TPSA) of 59 Ų . The compound serves as a versatile intermediate in medicinal chemistry, particularly as a designated reference standard (Brensocatib Impurity 2) for the clinical-stage DPP1 inhibitor brensocatib (AZD7986) [1].

Why Generic Substitution Fails for (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: Stereochemical, Ring-Size, and Regulatory Identity Constraints


The (S)-tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate scaffold cannot be generically substituted with its (R)-enantiomer, racemic mixture, or 6-membered morpholine analogs without quantifiable loss of function. Direct head-to-head pharmacological evidence demonstrates that the seven-membered 1,4-oxazepane ring confers approximately 3-fold higher dopamine D₄ receptor affinity compared to the six-membered morpholine counterpart within the same 2,4-disubstituted series [1]. Conversely, in glycosidase inhibition, N-substituted morpholines display superior inhibitory profiles (IC₅₀ 55.1–88.6 μM) compared to any N-substituted oxazepanes tested, establishing that ring-size expansion to seven members is not universally beneficial and that target-specific scaffold selection is critical [2]. Furthermore, the (S)-enantiomer holds a unique regulatory identity as Brensocatib Impurity 2, a designation not shared by the (R)-enantiomer [3]. Substituting the racemate for enantiopure (S)-form introduces an achiral contaminant that would fail regulatory analytical method validation requirements. These three orthogonal differentiation axes—target-dependent pharmacological divergence, stereochemical identity, and regulatory reference standard status—collectively preclude generic substitution.

Quantitative Differentiation Evidence for (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 911223-02-4) vs. Closest Comparators


Dopamine D₄ Receptor Affinity: Seven-Membered Oxazepane vs. Six-Membered Morpholine in a Direct Head-to-Head Series

Within a unified 2,4-disubstituted series reported by Audouze et al. (2004), the seven-membered 1,4-oxazepane derivative (compound 34) exhibited approximately 3-fold higher dopamine D₄ receptor affinity compared to its six-membered morpholine counterpart (compound 6) bearing identical substituents. This represents a direct intra-study, same-scaffold comparison where ring size alone accounts for the affinity differential [1]. The 3D-QSAR coefficient plots further identified that the region occupied by the aliphatic amine of the morpholine or oxazepane system is a key determinant of binding affinity, with the expanded seven-membered ring providing superior steric and electronic complementarity to the D₄ binding pocket [1].

Dopamine D4 receptor antipsychotic 3D-QSAR

Glycosidase Inhibition: Morpholines Outperform Oxazepanes – Evidence Against Universal Scaffold Interchangeability

Burland et al. (2011) prepared parallel libraries of functionalized morpholines and oxazepanes via reductive amination and evaluated them against a broad panel of glycosidase enzymes. N-Alkyl morpholine derivatives (15a–15d) acted as non-competitive inhibitors of bovine kidney β-D-galactosidase with IC₅₀ values of 55.1–88.6 μM, while N-substituted oxazepanes showed no comparable inhibitory activity against the same enzyme panel [1]. This study explicitly concluded that 'N-substituted morpholines display better inhibitory profiles for the enzymes analysed than any of the N-substituted oxazepanes,' establishing that the seven-membered ring expansion is detrimental for glycosidase target engagement [1].

Glycosidase inhibition β-D-galactosidase scaffold comparison

Regulatory Reference Standard Identity: Brensocatib Impurity 2 Designation Exclusive to the (S)-Enantiomer

The (S)-enantiomer (CAS 911223-02-4) carries the formal regulatory designation 'Brensocatib Impurity 2,' as listed by SynZeal with full characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), quality control (QC) applications, and ANDA filings during commercial production of brensocatib [1]. The (R)-enantiomer (CAS 911223-23-9) and the racemate (CAS 1174020-52-0) do not hold any corresponding Brensocatib impurity designation. This regulatory identity is documented in the context of brensocatib (AZD7986), a clinical-stage, orally active, reversible DPP1 (cathepsin C) inhibitor developed by AstraZeneca with subnanomolar potency (Kᵢ ~0.5–1 nM) and granted FDA Breakthrough Therapy designation for non-cystic fibrosis bronchiectasis [2].

Brensocatib DPP1 inhibitor reference standard ANDA

Procurement Identity Differentiation: MDL Number and SMILES Stereochemistry as Unambiguous Ordering Identifiers

The (S)-enantiomer, (R)-enantiomer, and racemate each possess distinct MDL (Molecular Design Limited) registry numbers that serve as unambiguous procurement identifiers, preventing cross-order errors in laboratory inventory systems. The (S)-enantiomer (CAS 911223-02-4) bears MDL MFCD29058719 with the stereospecific SMILES OC[C@@H]1CN(C(OC(C)(C)C)=O)CCCO1, while the (R)-enantiomer (CAS 911223-23-9) carries MDL MFCD29058721 and the racemate (CAS 1174020-52-0) holds MDL MFCD14585015 with the non-stereospecific SMILES CC(C)(C)OC(=O)N1CCCOC(C1)CO [1]. The InChI Key for the (S)-enantiomer (WBAQNCJUTMXJTK-VIFPVBQESA-N) also differs from the racemate (WBAQNCJUTMXJTK-UHFFFAOYSA-N) by the stereochemical layer specification [1].

Procurement MDL number stereochemistry inventory management

Enantiomer Price Differentiation: Quantified Procurement Cost Hierarchy for Chiral vs. Racemic 1,4-Oxazepane Building Blocks

A cross-vendor price analysis reveals a consistent cost hierarchy: the enantiopure (S)-form commands a substantial premium over the racemate, reflecting the additional synthetic cost of asymmetric synthesis or chiral resolution. The (S)-enantiomer (CAS 911223-02-4) is priced at approximately $630 per 500 mg (eNovation Chemicals, 97% purity) [1], while the racemate (CAS 1174020-52-0) is available at $133 per 1 g (AKSci, 95% purity) , representing a ~9.5-fold higher cost per gram for the enantiopure form. The (R)-enantiomer (CAS 911223-23-9) is priced at approximately ¥4,935 per 1 g (Aladdin, 97% purity) , compared to the racemate at ¥749 per 1 g (Macklin, 95% purity) [2], representing a ~6.6-fold chiral premium. The (S)-enantiomer at ¥10,880 per 1 g is approximately 2.2-fold more expensive than the (R)-enantiomer from the same vendor, suggesting differential synthetic accessibility or demand-driven pricing.

Procurement cost chiral premium enantiopure building block

Homomorpholine Scaffold in Pan-KRAS Inhibition: Structural Basis for Seven-Membered Ring Selection Over Morpholine

In the discovery of AMG 410, Amgen's oral, reversible dual GDP(OFF)- and GTP(ON)-bound pan-KRAS inhibitor disclosed at AACR 2025, the introduction of a homomorpholine-based seven-membered N,O-heterocycle was a critical optimization step. X-ray structural analysis revealed that the homomorpholine oxygen atom participates in a specific hydrogen-bond interaction with Tyr96 in the KRAS binding site, contributing to enhanced potency and selectivity . This seven-membered homomorpholine replaced earlier macrocyclic lactone scaffolds that suffered from metabolic instability, demonstrating a unique three-dimensional geometric and hydrogen-bonding capability not accessible to six-membered morpholines . BLD Pharm now maintains a portfolio of homomorpholine-based seven-membered ring building blocks to support rapid SAR exploration in KRAS and other challenging targets .

KRAS inhibitor AMG 410 homomorpholine hydrogen bond

Best-Application Scenarios for (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 911223-02-4) Based on Quantitative Differentiation Evidence


Brensocatib Generic ANDA Filing: Regulatory Reference Standard for Impurity Profiling

The (S)-enantiomer (CAS 911223-02-4) is the designated Brensocatib Impurity 2 reference standard for analytical method development, method validation (AMV), quality control (QC), forced degradation studies, and ANDA regulatory submissions during commercial production of generic brensocatib. It is supplied with full characterization data compliant with regulatory guidelines and offers traceability against USP and EP pharmacopeial standards [1]. Procurement of the (R)-enantiomer or racemate would not satisfy this regulatory requirement, making the (S)-form non-substitutable for generic pharmaceutical manufacturers targeting the brensocatib market [1].

Dopamine D₄ Receptor Antipsychotic Drug Discovery: Seven-Membered Ring for ~3-Fold Affinity Advantage

For medicinal chemistry programs targeting the dopamine D₄ receptor for antipsychotic development, the seven-membered 1,4-oxazepane scaffold provides an approximately 3-fold affinity advantage over the corresponding six-membered morpholine scaffold, as demonstrated within the same 2,4-disubstituted series [2]. The (S)-configured hydroxymethyl substituent at the 2-position offers a versatile synthetic handle for further derivatization while maintaining the beneficial seven-membered ring geometry identified in the 3D-QSAR model [2].

KRAS Inhibitor Structure-Based Drug Design: Homomorpholine Scaffold for Tyr96 Hydrogen-Bond Engagement

The homomorpholine (1,4-oxazepane) scaffold has been validated in Amgen's pan-KRAS inhibitor program (AMG 410) as a key structural element enabling a hydrogen-bond interaction with Tyr96 in the KRAS binding site, an interaction not geometrically accessible to six-membered morpholines . The (S)-2-(hydroxymethyl) substitution pattern provides a functionalizable handle for further elaboration into metabolically stable macrocyclic carbonate motifs, making this building block directly relevant for KRAS-targeted structure-based drug design programs .

Chiral Building Block for Asymmetric Synthesis: Defined (2S)-Stereochemistry for Enantioselective Derivatization

The (S)-configured stereocenter at the 2-position, confirmed by the stereospecific SMILES OC[C@@H]1CN(C(OC(C)(C)C)=O)CCCO1 and MDL MFCD29058719 [3], ensures defined enantioselectivity in downstream reactions. The Boc protecting group at N-4 allows for selective deprotection under mild acidic conditions, while the hydroxymethyl moiety serves as a versatile handle for oxidation, esterification, etherification, or conversion to leaving groups for nucleophilic displacement [3]. This combination of stereochemical integrity, orthogonal protecting group strategy, and functional group versatility makes the compound a strategic procurement choice for asymmetric synthesis of complex bioactive molecules including peptidomimetics and heterocyclic scaffolds [3].

Quote Request

Request a Quote for (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.